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Abstract

Pruvonertinib (also known as YK-029A) is a third-generation, orally bioavailable, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high
selectivity against EGFR activating mutations, including the T790M resistance mutation and
challenging exon 20 insertions (EGFRex20ins), while sparing wild-type (WT) EGFR.[1][2][3]
This selectivity profile translates into a promising therapeutic window, minimizing the dose-
limiting toxicities associated with earlier generation EGFR TKIls that exhibit significant activity
against WT EGFR. This technical guide elucidates the structural underpinnings of
Pruvonertinib's selectivity, detailing its molecular interactions within the EGFR kinase domain,
summarizing its inhibitory potency, and outlining the experimental methodologies used to
characterize its profile.

Introduction: The Challenge of EGFR-Mutant Non-
Small Cell Lung Cancer

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a
subset of non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs offered
significant clinical benefit; however, their efficacy is often limited by the emergence of
resistance mutations, most commonly the T790M "gatekeeper" mutation, and by on-target
toxicities resulting from the inhibition of wild-type EGFR in healthy tissues. Furthermore, a
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notable subset of NSCLC patients harbors EGFR exon 20 insertion mutations, which are
historically refractory to conventional EGFR TKIs. Pruvonertinib was specifically designed to
address these challenges.

Structure-Activity Relationship and Design Strategy

Pruvonertinib is a structural analogue of osimertinib, a successful third-generation EGFR TKI.
[4] The design of Pruvonertinib leveraged a computer-aided approach to optimize its
interaction with the EGFR kinase domain, particularly in the presence of exon 20 insertion
mutations. A key design objective was to enhance hydrophobic interactions with the P-loop of
EGFR, specifically with the Phenylalanine residue at position 723 (Phe723).[2][5] This
enhanced interaction contributes to its potent inhibition of EGFRex20ins mutants.

Like other third-generation irreversible inhibitors, Pruvonertinib features a pyrimidine core that
anchors the molecule in the ATP binding site and an acrylamide warhead that forms a covalent
bond with the cysteine residue at position 797 (Cys797) in the active site of EGFR. This
covalent and irreversible binding is a hallmark of its potent and sustained inhibitory activity.

Quantitative Analysis of Pruvonertinib's Kinase
Inhibition Profile

The selectivity of Pruvonertinib is quantitatively demonstrated by its differential inhibitory
activity against various EGFR mutants compared to wild-type EGFR. The following table
summarizes the half-maximal inhibitory concentrations (IC50) of Pruvonertinib against key
EGFR variants.

Kinase Target IC50 (nM) Reference
EGFR (Wild-Type) >1000 [3]

EGFR (L858R/T790M) 0.18 [6]

EGFR (del19/T790M) Not Specified

EGFR (exon 20 insertion) Potent Inhibition [11[3]
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Note: Specific IC50 values for all exon 20 insertion variants are not publicly available but are
described as being potently inhibited.

Structural Basis for Selectivity: The Binding Mode
of Pruvonertinib

While a co-crystal structure of Pruvonertinib with the EGFR kinase domain is not yet publicly
available, its binding mode can be reliably inferred from its structural similarity to osimertinib
and from molecular modeling studies. The key interactions governing its potency and selectivity
are:

e Covalent Bond Formation: The acrylamide moiety of Pruvonertinib is positioned to form a
covalent bond with the thiol group of Cys797, which is located at the edge of the ATP-binding
pocket. This irreversible interaction ensures a prolonged inhibition of the kinase activity.

e Hinge Region Interaction: The pyrimidine core of Pruvonertinib forms hydrogen bonds with
the hinge region of the EGFR kinase domain, specifically with the backbone amide of
Met793. This is a canonical interaction for ATP-competitive kinase inhibitors.

o Selectivity Pocket and Gatekeeper Residue: The T790M mutation, which confers resistance
to earlier generation TKIs, involves the substitution of a smaller threonine residue with a
bulkier methionine. Pruvonertinib's structure is designed to accommodate the methionine at
position 790, and it forms favorable van der Waals interactions with it. In contrast, the
interaction with the wild-type threonine at this position is less optimal, contributing to its
selectivity for the T790M mutant.[7]

o P-Loop Interaction: As a key design feature, Pruvonertinib establishes enhanced
hydrophobic interactions with Phe723 in the P-loop of EGFR.[2][5] This interaction is
particularly important for its activity against EGFR exon 20 insertion mutants, which often
alter the conformation of the P-loop.

e Solvent Front Interactions: The solvent-exposed region of the molecule can be modified to
optimize pharmacokinetic properties without compromising its core binding interactions.
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Signaling Pathway and Experimental Workflow
Visualizations

EGFR Signaling Pathway and Pruvonertinib's Point of
Inhibition
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Caption: EGFR signaling pathway and the inhibitory action of Pruvonertinib.

Experimental Workflow for Kinase Inhibition Assay
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Preparation

Prepare Reagents:
- Kinase (EGFR WT/Mutant)
- Substrate (e.g., Poly-GT)
- ATP
- Pruvonertinib (serial dilution)

Assay Ekecution
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Pruvonertinib
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Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols
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In Vitro EGFR Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

¢ Objective: To determine the IC50 of Pruvonertinib against wild-type and mutant EGFR.

o Materials: Recombinant human EGFR (WT and mutants), biotinylated poly-GT substrate,
ATP, HTRF Kinase-TK Antibody labeled with Eu3+-cryptate, and Streptavidin-XL665.

e Procedure:
o Serially dilute Pruvonertinib in DMSO.
o In a 384-well plate, add the EGFR enzyme and the diluted Pruvonertinib.
o Incubate for 30 minutes at room temperature to allow for compound binding.

o Initiate the kinase reaction by adding a mixture of the biotinylated poly-GT substrate and
ATP.

o Incubate for 1 hour at room temperature.

o Stop the reaction and detect phosphorylation by adding the HTRF detection reagents
(Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

o Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

o Read the plate on an HTRF-compatible microplate reader (emission at 620 nm and 665
nm).

o The ratio of the fluorescence signals is proportional to the extent of substrate
phosphorylation.

o Calculate IC50 values by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
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e Objective: To assess the effect of Pruvonertinib on the proliferation of cancer cell lines
harboring different EGFR mutations.

o Materials: NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion),
appropriate cell culture media, and the CellTiter-Glo® Luminescent Cell Viability Assay Kit.

e Procedure:
o Seed the cells in 96-well plates and allow them to adhere overnight.
o Treat the cells with serial dilutions of Pruvonertinib or DMSO as a vehicle control.
o Incubate for 72 hours.
o Equilibrate the plate and its contents to room temperature.
o Add the CellTiter-Glo® reagent to each well.
o Mix on an orbital shaker for 2 minutes to induce cell lysis.
o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure luminescence using a microplate reader.

o The luminescent signal is proportional to the amount of ATP present, which is an indicator
of the number of viable cells.

o Calculate the percentage of cell growth inhibition relative to the vehicle control and
determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation)
values.

Conclusion

The selectivity of Pruvonertinib for mutant forms of EGFR, particularly the T790M resistance
mutation and exon 20 insertion mutations, over wild-type EGFR is a result of rational drug
design. This selectivity is achieved through a combination of irreversible covalent binding to
Cys797 and optimized non-covalent interactions within the ATP-binding pocket, including
enhanced hydrophobic interactions with Phe723 of the P-loop and accommodation of the
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T790M gatekeeper mutation. This molecular profile allows for potent inhibition of the target
oncogenic drivers while minimizing the mechanism-based toxicities associated with wild-type
EGFR inhibition, making Pruvonertinib a promising therapeutic agent for specific, genetically-
defined NSCLC patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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